[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946302-99-4
Cat. No.: VC6768623
Molecular Formula: C22H19ClN4O4
Molecular Weight: 438.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946302-99-4 |
|---|---|
| Molecular Formula | C22H19ClN4O4 |
| Molecular Weight | 438.87 |
| IUPAC Name | [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)17-8-10-18(29-3)11-9-17)22(28)30-12-19-14(2)31-21(24-19)15-4-6-16(23)7-5-15/h4-11H,12H2,1-3H3 |
| Standard InChI Key | KJRIKYSDUYWOIU-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the oxazole and triazole rings, followed by coupling reactions to attach the methoxyphenyl group and other substituents. Common methods might include:
-
Click Chemistry: For forming the triazole ring.
-
Nucleophilic Substitution: For attaching the methoxyphenyl group.
Biological Activity
Compounds with similar structures have shown potential in various biological applications, such as anticancer activity. The presence of the oxazole and triazole rings can contribute to biological activity due to their ability to interact with enzymes and receptors.
Research Findings
While specific research findings on this exact compound are not available, related compounds have demonstrated promising results in areas like anticancer research. For example, compounds with triazole rings have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell growth.
Data Tables
Given the lack of specific data on this compound, we can provide a general template for how such data might be organized:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | - | g/mol |
| Solubility | - | mg/mL |
| Melting Point | - | °C |
| Anticancer Activity (IC50) | - | μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume